molecular formula C22H28N4 B12634698 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole CAS No. 919088-47-4

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole

Cat. No.: B12634698
CAS No.: 919088-47-4
M. Wt: 348.5 g/mol
InChI Key: WLZWOGCDAPRJBB-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is a benzimidazole derivative characterized by a 4-methylpiperazine moiety connected via a butyl chain to the phenyl ring of the benzimidazole core. Benzimidazoles are well-known for their pharmacological versatility, including antimicrobial, antifungal, and anticancer activities . The extended alkyl chain (butyl group) in this compound may improve membrane permeability, while the 4-methylpiperazine substituent could modulate receptor binding affinity, particularly in interactions with enzymes or DNA .

Properties

CAS No.

919088-47-4

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

2-[4-[4-(4-methylpiperazin-1-yl)butyl]phenyl]-1H-benzimidazole

InChI

InChI=1S/C22H28N4/c1-25-14-16-26(17-15-25)13-5-4-6-18-9-11-19(12-10-18)22-23-20-7-2-3-8-21(20)24-22/h2-3,7-12H,4-6,13-17H2,1H3,(H,23,24)

InChI Key

WLZWOGCDAPRJBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Condensation Reaction

A common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with aldehydes or ketones in the presence of acids or bases. The reaction typically occurs under reflux conditions.

Procedure :

  • Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).
  • Add an aldehyde or ketone (e.g., 4-(4-methylpiperazin-1-yl)butanal).
  • Heat the mixture under reflux for several hours.
  • Isolate the product through filtration and recrystallization.

Cyclization Method

Cyclization can be achieved by reacting a substituted aniline with a carbonyl compound under acidic conditions to form the benzimidazole structure.

Procedure :

  • Mix aniline derivatives with carbonyl compounds in a solvent like dimethylformamide.
  • Add an acid catalyst (e.g., hydrochloric acid).
  • Heat the mixture to promote cyclization.
  • Purify the resulting product through crystallization.

Detailed Research Findings

Yield and Purity Analysis

The efficiency of each method can be evaluated based on yield and purity:

Method Yield (%) Purity (%) Conditions
Condensation Reaction 70-85 >95 Reflux, ethanol solvent
Cyclization Method 60-75 >90 Acidic conditions, DMF solvent

Solvent Selection Impact

The choice of solvent significantly affects both yield and reaction rate:

Advanced Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid method for preparing benzimidazole derivatives, offering improved yields and reduced reaction times.

Procedure :

  • Combine reactants in a microwave-safe vessel.
  • Subject to microwave irradiation for a set duration (typically minutes).
  • Cool and purify the product via crystallization.

Green Chemistry Approaches

Utilizing eco-friendly solvents and reagents aligns with sustainable practices in chemical synthesis:

  • Ionic Liquids : Serve as solvents that reduce waste and improve yield.

  • Biocatalysis : Employs enzymes to facilitate reactions under mild conditions, minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. Notably, certain derivatives displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and chloramphenicol, indicating strong antibacterial activity against pathogens such as Salmonella typhi and Candida albicans .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has also been documented. Specific compounds have demonstrated activity against enteroviruses and herpes simplex virus (HSV), showcasing their ability to inhibit viral replication.

  • Case Study : Research highlighted that certain benzimidazole derivatives exhibited IC50 values significantly lower than traditional antiviral agents, suggesting their potential as effective antiviral therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Data Table: Anti-inflammatory Effects
CompoundInhibition (%)Standard DrugInhibition (%)
Compound A92.7Rofecoxib78.95
Compound B74.17Indomethacin57.79

This table illustrates the comparative effectiveness of selected compounds against established anti-inflammatory drugs .

Synthesis and Chemical Properties

The synthesis of 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole involves several key steps:

  • Reagents : The synthesis typically utilizes reagents such as K2CO3, DMF (dimethylformamide), and various piperazine derivatives.
  • Conditions : Reactions are often conducted under controlled temperatures (70-80°C) to facilitate the formation of the desired compound.

The molecular formula for this compound is C23H29N5O2C_{23}H_{29}N_5O_2, with a molecular weight of approximately 407.5 g/mol .

Cancer Treatment

Research suggests that benzimidazole derivatives may possess anticancer properties due to their ability to inhibit specific cancer cell lines. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation.

  • Case Study : In vitro studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells, making them potential candidates for further development in oncology .

Gastroprotective Effects

Benzimidazole derivatives have been explored for their gastroprotective effects, particularly against ulcer formation. Compounds have been shown to inhibit gastric acid secretion effectively.

  • Data Table: Antiulcer Activity
CompoundDose (mg/kg)Ulcer Inhibition (%)
Compound A1069.58
Omeprazole277.37

This table compares the ulcer inhibition rates of selected compounds against a standard antiulcer drug .

Mechanism of Action

The mechanism of action for 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, biological activities, and pharmacological properties.

Structural Analogues with Piperazine/4-Methylpiperazine Moieties

Compound Name Substituent Variations Key Biological Activities References
5-Chloro-1-(p-fluorobenzyl)-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-1H-benzimidazole (33) - Chlorine at C5
- p-Fluorobenzyl group
- 4-Methylpiperazine linked via carbonyl
Antimicrobial (fungal/bacterial)
Antioxidant (radical scavenging)
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole - Piperazine linked via methyl group
- Phenyl substituent on piperazine
Not explicitly reported; structural similarity suggests potential CNS or anticancer activity
Hoechst 33258 (Bisbenzimide) - Bis-benzimidazole core
- 4-Methylpiperazinyl group
- Hydroxyphenyl substituent
DNA minor groove binding
Nucleic acid staining
Cytotoxicity (radioprotective applications)
2-[4-(Benzyloxy)phenyl]-5-[(4-methylpiperazin-1-yl)carbonyl]-1H-benzimidazole - Benzyloxy group at C4 phenyl
- 4-Methylpiperazine via carbonyl
Anticancer (DNA interaction inferred)

Key Observations:

  • Functional Group Modifications: The carbonyl linkage in compound 33 () vs. the butyl chain in the target compound alters electronic properties. Carbonyl groups may reduce basicity of the piperazine nitrogen, affecting protonation and solubility .
  • Biological Activity Correlations: Compounds with 4-methylpiperazine substituents (e.g., Hoechst 33258) exhibit DNA-binding properties, suggesting the target compound may share similar mechanisms . However, antimicrobial activity in compound 33 highlights the role of halogenation (Cl) and fluorobenzyl groups in enhancing efficacy .

Comparison of Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 33 Hoechst 33258
Solubility Moderate (piperazine enhances water solubility) Low (carbonyl reduces basicity) High (trihydrochloride salt)
LogP Estimated ~3.5 (butyl chain increases lipophilicity) ~2.8 (carbonyl reduces lipophilicity) ~1.2 (polar hydroxyl groups)
DNA Binding Likely moderate (single benzimidazole vs. bis-benzimidazole in Hoechst) Not reported Strong (minor groove binding)
Cytotoxicity Unknown Moderate (antifungal/antioxidant) High (radioprotective and genotoxic)

Notes:

  • The butyl chain in the target compound balances lipophilicity and solubility, whereas Hoechst 33258’s polarity is tailored for nucleic acid interactions .
  • Antimicrobial activity in compound 33 is attributed to the chloro and fluorobenzyl groups, which are absent in the target compound .

Biological Activity

The compound 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential pharmacological applications. Benzimidazoles are a class of nitrogenous heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of the specified compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H28N4\text{C}_{20}\text{H}_{28}\text{N}_4

This structure features a benzimidazole core substituted with a 4-methylpiperazine moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. The specified compound has shown promising results against various bacterial strains:

Microorganism MIC (µg/ml) Standard Drug
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

These findings indicate that the compound possesses notable antibacterial and antifungal activities, which could be beneficial in treating infections caused by resistant strains .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with specific molecular targets. For example, they may inhibit enzymes such as:

  • Carbonic Anhydrase
  • Histone Deacetylases
  • Sirtuin 2

These interactions can lead to altered cellular pathways associated with cancer progression and microbial resistance .

Case Studies

A notable study investigated the efficacy of various benzimidazole derivatives, including our compound of interest, in treating drug-resistant bacterial infections. The study highlighted that modifications in the piperazine ring significantly enhanced antimicrobial potency against resistant strains .

Another case study focused on the anticancer potential of benzimidazole derivatives in vivo, where compounds were administered to mice bearing tumors. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups .

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